![molecular formula C12H11HgNO5 B13442941 N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
N-[p-(Acetylmercuric)phenyl]maleamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[p-(Acetylmercuric)phenyl]maleamate is a synthetic compound that belongs to the class of organomercurials. It has gained significant attention in scientific research due to its potential therapeutic and toxic effects. The compound is known for its high toxicity and environmental impact.
Preparation Methods
Chemical Reactions Analysis
N-[p-(Acetylmercuric)phenyl]maleamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo substitution reactions, where the acetylmercuric group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[p-(Acetylmercuric)phenyl]maleamate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medical treatments, although its high toxicity poses significant challenges.
Industry: The compound is used in industrial applications, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[p-(Acetylmercuric)phenyl]maleamate involves its interaction with biological molecules. The acetylmercuric group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets and pathways involved in its effects are still under investigation, but its high reactivity with thiol groups is a key factor .
Comparison with Similar Compounds
N-[p-(Acetylmercuric)phenyl]maleamate can be compared with other organomercurial compounds, such as:
Phenylmercuric acetate: Similar in structure but lacks the maleamate group.
Methylmercury: A simpler organomercurial compound with significant toxic effects.
Ethylmercury: Another organomercurial compound used in various applications.
The uniqueness of this compound lies in its specific structure, which combines the acetylmercuric and maleamate groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11HgNO5 |
|---|---|
Molecular Weight |
449.81 g/mol |
IUPAC Name |
acetyloxy-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]mercury |
InChI |
InChI=1S/C10H8NO3.C2H4O2.Hg/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8;1-2(3)4;/h2-7H,(H,11,12)(H,13,14);1H3,(H,3,4);/q;;+1/p-1/b7-6-;; |
InChI Key |
RWLFGNUXSHCAQJ-AQTVDGORSA-M |
Isomeric SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O |
Canonical SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


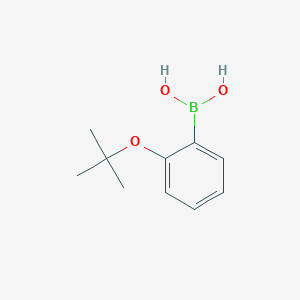
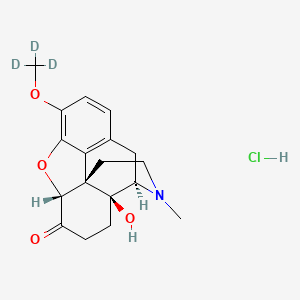
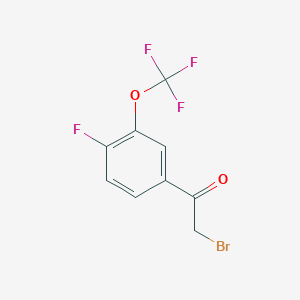
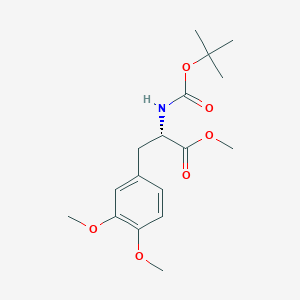
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)

![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)
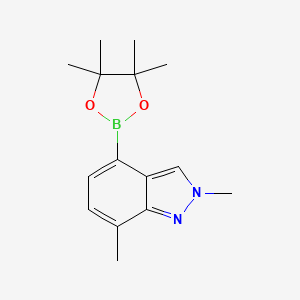

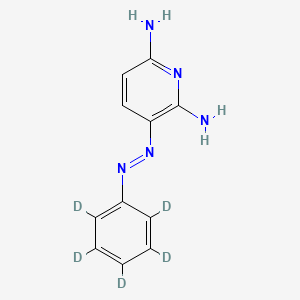
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
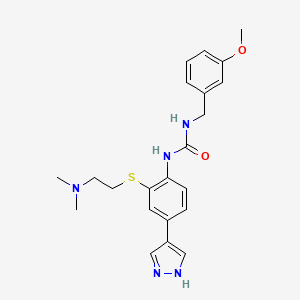
![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
